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Compound of Interest

Compound Name: mTOR/HDAC1-IN-12l

Cat. No.: B1193146

Get Quote

Optimization of Azetidin-2-one Scaffolds for Tubulin
Destabilization and Multi-Drug Resistance (MDR)
Evasion
-Tubulin

Executive Summary
Compound 12l represents a significant advancement in the design of antimitotic agents,

specifically targeting the colchicine binding site of tubulin. Developed to overcome the

metabolic instability and geometric isomerization issues inherent to cis-stilbene natural

products like Combretastatin A-4 (CA-4), Compound 12l utilizes a

-lactam (azetidin-2-one) ring as a rigid structural scaffold.

This guide analyzes the SAR that identifies Compound 12l as a lead candidate, highlighting its

nanomolar potency against human breast carcinoma (MCF-7, IC

= 10 nM) and colon carcinoma (HT-29, IC

= 3 nM) cell lines, including those displaying multi-drug resistance (MDR) phenotypes.
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Chemical Architecture & Scaffold Rationale
The core design philosophy behind Compound 12l involves scaffold hopping: replacing the

olefinic bridge of CA-4 with a heterocyclic ring to lock the pharmacophores in a bioactive

conformation.

The -Lactam Core (Region 3)
Role: Acts as a rigid bioisostere of the cis-olefin bridge found in CA-4.

Benefit: Unlike the stilbene double bond, which is prone to cis-to-trans photoisomerization

(resulting in loss of activity), the azetidin-2-one ring permanently restricts the A and B aryl

rings into a specific angular geometry required for the colchicine pocket.

Stereochemistry: The trans configuration between the C3 and C4 substituents is critical for

optimal binding.

The Pharmacophore Map
The molecule is divided into three distinct SAR zones:

Ring A (Region 1): 1-(3,5-dimethoxyphenyl) moiety.[1]

Ring B (Region 2): 4-(4-ethoxyphenyl) moiety.[1]

Head Group (Region 4): 3-hydroxy substitution on the lactam ring.[1]

Detailed Structure-Activity Relationship (SAR)[2][3]
The potency of Compound 12l is derived from specific substituent effects that optimize

hydrophobic interactions and metabolic stability.

Region 1: The A-Ring (3,5-Dimethoxy Substitution)
In classical CA-4 analogs, a 3,4,5-trimethoxy ring is standard.[1] However, Compound 12l

employs a 3,5-dimethoxy pattern.[1]

Metabolic Stability: The removal of the 4-methoxy group (para position) reduces

susceptibility to O-demethylation by cytochrome P450 enzymes, a common metabolic
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clearance pathway for CA-4.

Binding Affinity: Molecular dynamics (MD) simulations indicate that the 3,5-dimethoxy motif

maintains critical hydrogen bonding and hydrophobic contacts within the tubulin pocket

without the steric bulk of the central methoxy group.

SAR Insight: Comparison with Compound 12s (3,4,5-trimethoxy analog) shows that the 3,5-

dimethoxy pattern in 12l preserves high potency (3 nM in HT-29) while potentially improving

pharmacokinetic profiles.

Region 2: The B-Ring (4-Ethoxy Substitution)
The para-position of the B-ring is the primary driver of potency in this series.

The "Ethoxy Effect" (12l vs. 12k):

Compound 12k (4-methoxy): IC

= 12 nM (HT-29).[1]

Compound 12l (4-ethoxy): IC

= 3 nM (HT-29).[1]

Analysis: The extension from a methoxy to an ethoxy group increases lipophilicity (LogP

2.40 for 12l vs. 2.02 for 12k), allowing the B-ring to penetrate deeper into the hydrophobic

cavity of the colchicine binding site.[1]

Steric Limit (12l vs. 12p): Further extension to a propoxy or bulky group does not yield

proportional gains, suggesting the ethoxy group represents the optimal steric volume for this

pocket.

Electronic Effects (12l vs. 12m): Substitution with a thiomethyl group (Compound 12m, IC

= 26 nM) results in a 2.5-fold loss of potency, indicating that the oxygen atom's
electronegativity or H-bond accepting capability may play a secondary role in stabilizing the
complex.

Region 4: The 3-Hydroxy Group[1]
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Role: The hydroxyl group at position 3 of the

-lactam ring acts as a hydrogen bond donor.

Interaction: It forms water-mediated hydrogen bonds with the protein backbone (e.g., Val238

or Cys241 in tubulin), anchoring the scaffold. Analogs lacking this hydroxyl group (or with

bulky substitutions) show significantly reduced antiproliferative activity.

SAR Data Summary Table
Compoun
d

Ring A
Substitue
nts

Ring B
Substitue
nts (Para)

LogP
IC

(MCF-7)

IC

(HT-29)

Relative
Potency

12l
3,5-

dimethoxy

Ethoxy (-

OEt)
2.40 10 nM 3 nM Lead

12k
3,5-

dimethoxy

Methoxy (-

OMe)
2.02 1.5 nM 12 nM High

12m
3,5-

dimethoxy

Thiomethyl

(-SMe)
~2.5 23 nM 26 nM Moderate

12o
3,5-

dimethoxy

Hydrogen

(-H)
2.75 >100 nM 89 nM Low

CA-4
3,4,5-

trimethoxy

3-OH, 4-

OMe
- 4.6 nM 3814 nM Resistant*

*Note: CA-4 shows poor activity in HT-29 cells due to resistance mechanisms (e.g., P-gp

efflux), which Compound 12l successfully evades.

Mechanism of Action & Signaling
Compound 12l functions as a Microtubule Destabilizing Agent (MDA).

Binding: 12l binds to the colchicine site at the interface of

- and

-tubulin heterodimers.
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Inhibition: It sterically hinders the incorporation of new tubulin dimers into the growing

microtubule (+) end.

Catastrophe: This leads to microtubule depolymerization, disrupting the formation of the

mitotic spindle.

Arrest: Cells accumulate in the G2/M phase of the cell cycle.

Apoptosis: Prolonged arrest triggers apoptotic pathways, characterized by increased BAX

levels, decreased Bcl-2 levels, and activation of Caspase-3.

Visualizing the Pathway (Graphviz)
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Caption: Mechanism of action for Compound 12l, highlighting its tubulin-targeting pathway and

structural evasion of P-gp mediated drug resistance.

Experimental Protocols
To validate the SAR of Compound 12l, the following protocols are standard for synthesis and

biological evaluation.

Synthesis: Staudinger [2+2] Cycloaddition
The construction of the

-lactam ring is the critical synthetic step.

Imine Formation: React 3,5-dimethoxyaniline with 4-ethoxybenzaldehyde in refluxing ethanol

(EtOH) with a catalytic amount of acetic acid. Monitor by TLC until Schiff base formation is

complete.

Cycloaddition:

Dissolve the imine in anhydrous dichloromethane (DCM) under Nitrogen atmosphere at

0°C.

Add triethylamine (3 equiv).

Dropwise add acetoxyacetyl chloride (1.2 equiv).

Allow to warm to room temperature and stir overnight (12-16h).

Workup: Wash with water, NaHCO

, and brine. Dry over MgSO

.

Deprotection (if necessary): If a protected hydroxyacetyl chloride was used, perform

deprotection (e.g., hydrolysis) to yield the 3-hydroxy-azetidin-2-one.

Purification: Flash column chromatography (Ethyl Acetate/Hexane gradient).
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Biological Assay: MTT Cytotoxicity Protocol
Objective: Determine IC

values against MCF-7 and HT-29 cell lines.

Seeding: Seed cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO

.

Treatment: Prepare stock solution of Compound 12l in DMSO. Perform serial dilutions (0.001

nM to 10

M) in culture medium. Add to wells (triplicate). Ensure final DMSO concentration < 0.1%.

Incubation: Incubate cells with compound for 72 hours.

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

Solubilization: Remove medium carefully. Add 100

L DMSO to dissolve purple formazan crystals.

Measurement: Read absorbance at 570 nm using a microplate reader.

Analysis: Calculate % cell viability relative to vehicle control. Plot dose-response curves

(Non-linear regression, sigmoidal) to determine IC

.

SAR Visualization Map
The following diagram illustrates the specific structural optimizations that define Compound 12l.
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Caption: Structural dissection of Compound 12l showing the functional role of each

pharmacophore in maximizing biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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